molecular formula C14H15ClO B13427921 (1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol

(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol

Cat. No.: B13427921
M. Wt: 234.72 g/mol
InChI Key: XVOLRDZPUKKXEW-OCCSQVGLSA-N
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Description

(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a 4-chlorophenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol typically involves the following steps:

    Formation of the Ethynyl Intermediate: The initial step involves the formation of the ethynyl intermediate through a reaction between 4-chlorobenzyl chloride and a suitable acetylene derivative under basic conditions.

    Cyclohexane Ring Formation: The ethynyl intermediate is then subjected to a cyclization reaction to form the cyclohexane ring. This step often requires the use of a strong base and a suitable solvent.

    Hydroxyl Group Introduction: The final step involves the introduction of the hydroxyl group at the desired position on the cyclohexane ring. This can be achieved through a hydroxylation reaction using an oxidizing agent such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine: Another compound with a 4-chlorophenyl group, but with different substituents and structural features.

    (1S,2R,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane: A compound with a similar cyclohexane ring structure but different substituents.

Uniqueness

(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol is unique due to its specific combination of a cyclohexane ring, hydroxyl group, and 4-chlorophenyl ethynyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H15ClO

Molecular Weight

234.72 g/mol

IUPAC Name

(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol

InChI

InChI=1S/C14H15ClO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h6-7,9-10,12,14,16H,1-4H2/t12-,14+/m1/s1

InChI Key

XVOLRDZPUKKXEW-OCCSQVGLSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C#CC2=CC=C(C=C2)Cl)O

Canonical SMILES

C1CCC(C(C1)C#CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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